3-Hydroxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position of the pyridine ring. Its chemical formula is , and it has a molecular weight of approximately 139.11 g/mol. This compound is notable for its role as a building block in various biological and chemical processes, particularly in the synthesis of complex molecules and as a matrix in analytical techniques such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .
3-Hydroxypicolinic acid exhibits various biological activities, including antimicrobial properties. Its derivatives have been explored for potential therapeutic applications, particularly in the treatment of infections due to their ability to chelate metal ions, which can inhibit bacterial growth . Moreover, it has been investigated for its role in modulating immune responses.
Several methods exist for synthesizing 3-hydroxypicolinic acid:
The applications of 3-hydroxypicolinic acid are diverse:
Interaction studies involving 3-hydroxypicolinic acid often focus on its ability to chelate metal ions. These studies reveal its potential roles in biological systems and its utility in designing metal-based drugs. For example, complexes formed with transition metals can exhibit enhanced biological activity compared to their free counterparts .
Several compounds are structurally similar to 3-hydroxypicolinic acid, each possessing unique properties:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Picolinic Acid | Monohydroxypyridine | Precursor to various derivatives |
2-Hydroxypyridine | Monohydroxypyridine | Different hydroxyl positioning |
α-Cyano-4-hydroxycinnamic Acid | Hydroxycinnamic Acid | Used as a matrix in MALDI-MS |
Sinapinic Acid | Hydroxycinnamic Acid | Known for high sensitivity in mass spectrometry |
3-Hydroxypicolinic acid stands out due to its specific hydroxyl positioning on the pyridine ring, which enhances its chelating ability and makes it particularly effective as a matrix for mass spectrometry analyses. Its biosynthetic pathway from L-lysine also differentiates it from other similar compounds.
The historical development of 3-hydroxypicolinic acid research traces back to early investigations of pyridine carboxylic acids, with formal documentation of its chemical properties appearing in scientific literature by the mid-20th century. The compound was first systematically characterized in 1966, when comprehensive studies of its chemical properties and synthetic derivatives were reported in the Journal of Organic Chemistry. This early work established fundamental understanding of the compound's chemical behavior and laid the groundwork for subsequent research into its biological significance.
The nomenclature of 3-hydroxypicolinic acid reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The compound bears several accepted names, including 3-hydroxypyridine-2-carboxylic acid, 2-carboxy-3-hydroxypyridine, and 3-hydroxy-2-pyridinecarboxylic acid. The Chemical Abstracts Service assigned registry number 874-24-8 to this compound, providing a unique identifier that has remained consistent across scientific literature and chemical databases. The European Community number 212-859-0 further standardizes its identification within regulatory frameworks.
The systematic naming follows the convention where the pyridine ring serves as the parent structure, with the carboxylic acid group at position 2 (picolinic acid) and the hydroxyl group at position 3. This nomenclature system has proven essential for distinguishing 3-hydroxypicolinic acid from its structural isomers, including 2-hydroxynicotinic acid and 6-hydroxynicotinic acid, which possess different substitution patterns around the pyridine ring.
3-Hydroxypicolinic acid exhibits a distinctive molecular architecture characterized by its pyridine ring system substituted with carboxylic acid and hydroxyl functional groups. The compound possesses the molecular formula C6H5NO3 with a molecular weight of 139.11 g/mol. The structural arrangement features a six-membered aromatic ring containing one nitrogen atom, with a carboxylic acid group at the 2-position and a hydroxyl group at the 3-position relative to the nitrogen atom.
Physical Property | Value | Reference |
---|---|---|
Molecular Formula | C6H5NO3 | |
Molecular Weight | 139.11 g/mol | |
Melting Point | 213-218°C | |
Appearance | White to almost white fine powder | |
Water Solubility | 25 mg/mL | |
pKa (predicted) | 1.14±0.50 |
The compound's structural features contribute to its unique chemical properties, particularly the presence of both electron-withdrawing carboxylic acid and electron-donating hydroxyl groups on the pyridine ring system. This arrangement creates significant electronic effects that influence the compound's reactivity, stability, and biological activity patterns. The hydroxyl group at position 3 can form intramolecular hydrogen bonding with the carboxylic acid oxygen, as evidenced in crystallographic studies of related compounds.
Isomerism plays a crucial role in understanding 3-hydroxypicolinic acid's distinctiveness within the broader family of hydroxypicolinic acids. The compound exists as one of several positional isomers, each characterized by different placement of the hydroxyl group around the pyridine ring. These isomers include 5-hydroxypicolinic acid, where the hydroxyl group occupies the 5-position, and 6-hydroxypicolinic acid, featuring hydroxyl substitution at the 6-position. Each isomer exhibits distinct physical and chemical properties due to the varying electronic and steric effects resulting from different substitution patterns.
The stereochemical aspects of 3-hydroxypicolinic acid are relatively straightforward, as the compound does not contain asymmetric carbon centers. However, the planar aromatic structure allows for specific geometric arrangements that influence intermolecular interactions and crystal packing patterns. Crystallographic analysis reveals that the compound can exist in zwitterionic forms under certain conditions, where the nitrogen atom becomes protonated while the carboxylic acid group remains deprotonated.
3-Hydroxypicolinic acid demonstrates a fascinating dual existence as both a naturally occurring biochemical intermediate and a synthetically accessible chemical compound. In biological systems, this compound serves as an important pyridine building block in bacterial secondary metabolite biosynthesis pathways. The natural biosynthetic route involves a sophisticated enzymatic cascade that converts L-lysine to 3-hydroxypicolinic acid through the sequential action of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a flavin adenine dinucleotide-dependent dehydrogenase.
The biosynthetic pathway reveals that 3-hydroxypicolinic acid does not derive from direct hydroxylation of picolinic acid at the 3-position, as might be intuitively expected. Instead, the compound forms through a successive process involving 3-hydroxylation of piperideine-2-carboxylic acid followed by tautomerization of the produced 3-hydroxyl dihydropicolinic acid. This unusual assembly logic demonstrates the sophisticated enzymatic machinery that bacteria have evolved to produce this specialized metabolite.
Several microorganisms have been identified as natural producers of 3-hydroxypicolinic acid or its precursors. The compound has been isolated from culture media of various bacterial species and has been characterized as an intermediate in the metabolism of picolinic acid by several microorganisms. Particularly notable is its role as an intermediate in the biosynthesis of the antibiotic virginiamycin S1, highlighting its importance in natural product pharmaceutical chemistry.
Biosynthetic Component | Function | Product |
---|---|---|
L-lysine 2-aminotransferase | Initial transamination | Piperideine-2-carboxylic acid |
Two-component monooxygenase | Hydroxylation at C-3 | 3-Hydroxyl dihydropicolinic acid |
Flavin adenine dinucleotide-dependent dehydrogenase | Oxidation and tautomerization | 3-Hydroxypicolinic acid |
Synthetic approaches to 3-hydroxypicolinic acid encompass multiple chemical strategies, reflecting the compound's accessibility through various starting materials and reaction conditions. Classical synthetic methods include multi-step transformations from pyridine derivatives, with documented procedures utilizing 2-pyridinecarboxaldehyde as a starting material. Modern synthetic approaches have expanded to include more efficient routes, such as the Elbs oxidation method starting from 3-hydroxypicolinic acid precursors.
Commercial availability of 3-hydroxypicolinic acid has increased significantly due to its applications in analytical chemistry and research. The compound is now readily available from chemical suppliers with purities exceeding 98%, suitable for matrix substance applications in mass spectrometry and other analytical techniques. This commercial accessibility has facilitated broader research applications and reduced reliance on complex synthetic procedures for routine laboratory use.
The synthetic versatility of 3-hydroxypicolinic acid extends to the preparation of numerous derivatives and analogs. Patent literature describes processes for preparing various 3-hydroxypicolinic acid derivatives, including brominated variants that serve as intermediates for pharmaceutical compound synthesis. These synthetic modifications demonstrate the compound's utility as a building block for more complex molecular architectures while maintaining the core structural features that confer its unique properties.
Irritant